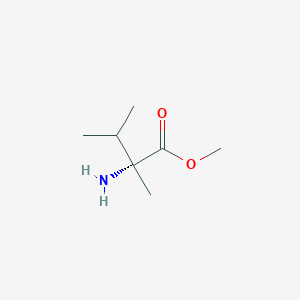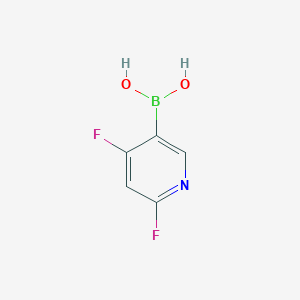![molecular formula C12H12N2O4 B13453780 Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate is a chemical compound with the molecular formula C12H12N2O4 It is a derivative of oxetane, a four-membered cyclic ether, and contains a cyanopyridine moiety
Vorbereitungsmethoden
The synthesis of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate typically involves the reaction of 5-cyanopyridin-2-ol with ethyl oxetane-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the cyanopyridine moiety, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxetane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-[(3-cyanopyridin-2-yl)oxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate: This compound contains an indole moiety instead of an oxetane ring, which may result in different biological activities and applications.
This compound: This compound is structurally similar but may have different substituents on the oxetane ring or the cyanopyridine moiety, leading to variations in reactivity and function.
The uniqueness of this compound lies in its combination of the oxetane ring and cyanopyridine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N2O4 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
ethyl 3-(5-cyanopyridin-2-yl)oxyoxetane-3-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-2-17-11(15)12(7-16-8-12)18-10-4-3-9(5-13)6-14-10/h3-4,6H,2,7-8H2,1H3 |
InChI-Schlüssel |
HFZMNJWBRPJCDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(COC1)OC2=NC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


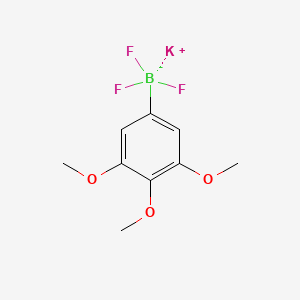
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)


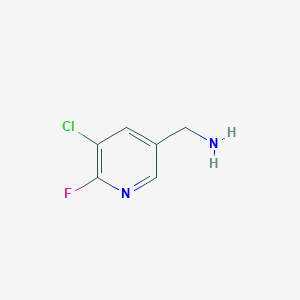
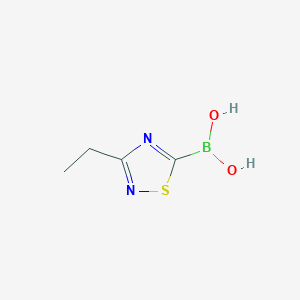
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
amine dihydrochloride](/img/structure/B13453767.png)
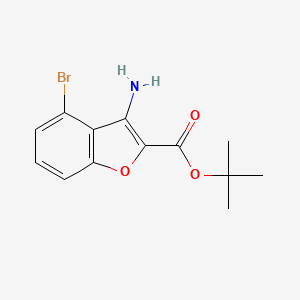
amine dihydrochloride](/img/structure/B13453770.png)
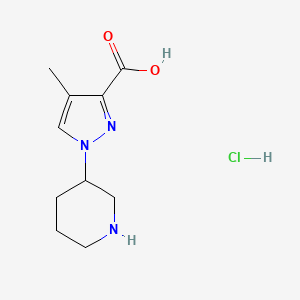
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
